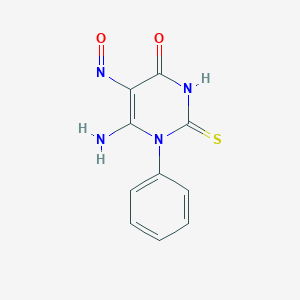

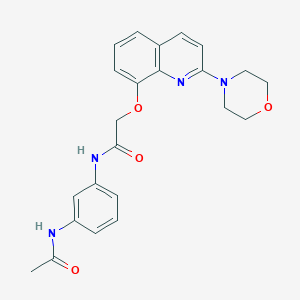

6-amino-5-nitroso-1-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 6-amino-5-nitroso-1-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a pyrimidine derivative that has been the subject of various studies due to its interesting chemical and physical properties. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related pyrimidine compounds has been explored in several studies. For instance, the synthesis of 6-amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone was achieved by the reaction of a nitroso precursor with tert-butyl hydroperoxide, leading to the selective oxidation of the nitroso group to a nitro group . This method demonstrates the potential for functional group transformations in the pyrimidine core, which could be applicable to the synthesis of the compound .

Molecular Structure Analysis

X-ray diffraction analysis has been used to determine the molecular structure of similar compounds. For example, the crystal structure of 6-amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone revealed the presence of two types of crystallographically independent molecules with slight geometrical differences . The planes of the nitro and thio groups were found to be parallel to the plane of the heterocyclic fragment, which could suggest similar structural features for the compound of interest.

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can be inferred from their interactions with other molecules. In the case of N-2-(6-amino-3,4-dihydro-3-methyl-5-nitroso-4-oxopyrimidinyl)-l-methionine, it was found to act as a monoprotic acid and form complexes with Zn(II) and Cd(II) . This indicates that the compound may also exhibit acid-base properties and the ability to coordinate with metal ions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are closely related to their molecular structure. For instance, the IR and 1H NMR spectroscopy of 6-amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone provided insights into the functional groups present and their chemical environment . The solubility in aromatic hydrocarbons and resistance to air oxygen and moisture were also noted, which could be relevant for the compound of interest.

科学的研究の応用

Novel Compounds Synthesis for Variola Virus Treatment

A study by (Gerçek, Jumamyradova, & Senturk, 2022) involved the synthesis of novel compounds, including those related to the chemical structure of interest, for treating variola virus. These compounds were synthesized from environmentally friendly materials and showed promising binding energies, indicating potential as alternatives to FDA-approved drugs.

Heterocyclic Synthesis

The research by (Abdel Reheim, Abdel Hafiz, & Elian, 2016) focused on synthesizing new heterocyclic compounds with expected biological activity. It utilized compounds similar to 6-amino-5-nitroso-1-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one as building blocks, showing their utility in developing biologically active compounds.

Molecular Docking and Pharmacological Studies

In a study by (Lal, Paliwal, & Bagade, 2018), derivatives of 6-amino-5-nitroso-1-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one were synthesized and evaluated for their antibacterial properties, demonstrating the compound's potential in pharmacological applications.

Spectroscopic, Thermal, and DFT Studies

(Pekparlak et al., 2018) conducted a detailed study on the crystal structure and spectroscopic characteristics of compounds related to 6-amino-5-nitroso-1-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, providing insight into their molecular properties and potential applications.

Antimicrobial and Antioxidant Potential

Kumar et al. (2011) synthesized derivatives of a similar compound and evaluated their antimicrobial and antioxidant activities, highlighting the potential of such compounds in developing new antimicrobial agents (Kumar, Sharma, Kumari, & Kalal, 2011).

Corrosion Inhibition Studies

Research by (Singh, Singh, & Quraishi, 2016) explored the use of thiopyrimidine derivatives, similar to the compound , as effective corrosion inhibitors for mild steel, showcasing the compound's utility in industrial applications.

特性

IUPAC Name |

6-amino-5-nitroso-1-phenyl-2-sulfanylidenepyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O2S/c11-8-7(13-16)9(15)12-10(17)14(8)6-4-2-1-3-5-6/h1-5H,11H2,(H,12,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTCSFOMLZYTWJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C(=O)NC2=S)N=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-5-nitroso-1-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(quinolin-6-yl)methanone](/img/structure/B3012043.png)

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-pivalamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3012049.png)

![3-[2-[(4-methylphenyl)methoxy]phenyl]-N-[(Z)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B3012050.png)

![2-(4-Fluorophenyl)-1-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B3012053.png)

![5-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride](/img/structure/B3012054.png)

![N-(3-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B3012058.png)

![ethyl N-[(2-fluorophenyl)(2-oxocyclooctyl)methyl]carbamate](/img/structure/B3012061.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3012062.png)

![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide](/img/structure/B3012065.png)